molecular formula C16H20N2O3 B12922095 9-Acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- CAS No. 627091-44-5

9-Acridinol, 3-(aminomethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-

Cat. No.: B12922095
CAS No.: 627091-44-5
M. Wt: 288.34 g/mol
InChI Key: FYJWRTVJNWVXSJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydroacridin-9-ol core with aminomethyl and dimethoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethoxy groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroacridin derivatives with varying substituents, such as:

  • 3-(Aminomethyl)-PROXYL
  • 3-(Aminomethyl)phenylboronic acid hydrochloride

Uniqueness

What sets 3-(Aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroacridin-9-ol apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications that require precise molecular interactions.

Properties

CAS No.

627091-44-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dimethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one

InChI

InChI=1S/C16H20N2O3/c1-20-14-6-11-13(7-15(14)21-2)18-12-5-9(8-17)3-4-10(12)16(11)19/h6-7,9H,3-5,8,17H2,1-2H3,(H,18,19)

InChI Key

FYJWRTVJNWVXSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(N2)CC(CC3)CN)OC

Origin of Product

United States

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